

Spectroscopic Data of Aphadilactone C: A Technical Overview

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Compound of Interest

Compound Name: Aphadilactone C

Cat. No.: B1150769

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A comprehensive search for the spectroscopic data (NMR, MS) of a compound identified as "**Aphadilactone C**" has yielded no specific results in the current scientific literature. This suggests that "**Aphadilactone C**" may be a novel or very recently discovered compound, a compound known by a different name, or a potential misspelling of an existing natural product.

For researchers, scientists, and drug development professionals seeking detailed spectroscopic information, the absence of published data on "**Aphadilactone C**" necessitates a return to foundational discovery and characterization processes. When a novel compound is isolated, a series of analytical techniques are employed to elucidate its structure. This guide outlines the standard experimental protocols and data presentation formats that would be expected for a compound like "**Aphadilactone C**," should it be formally identified and characterized.

I. Mass Spectrometry (MS) Data

Mass spectrometry is a critical first step in characterizing a new molecule, providing information about its molecular weight and elemental composition.

A. Data Presentation

The MS data for a novel compound is typically presented in a clear, tabular format.

Ionization Mode	Mass Analyzer	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Molecular Formula	Calculated Mass
ESI	TOF or Orbitrap	value	value	formula	value

Hypothetical data for **Aphadilactone C** would populate this table.

B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- **Sample Preparation:** A dilute solution of the purified "**Aphadilactone C**" is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Ionization:** The sample solution is nebulized and ionized in the ESI source, typically in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
- **Data Acquisition:** The mass-to-charge ratios (m/z) of the resulting ions are measured with high accuracy.
- **Data Analysis:** The elemental composition is determined from the accurate mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance (typically <5 ppm).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for complete structure elucidation.

A. Data Presentation

Both ^1H (proton) and ^{13}C (carbon) NMR data are crucial and are presented in tabular format, with assignments for each atom in the molecule.

^1H NMR Data (Hypothetical)

Position	δH (ppm)	Multiplicity	J (Hz)
1	value	e.g., d	value
2	value	e.g., t	value
...

^{13}C NMR Data (Hypothetical)

Position	δC (ppm)	Type
1	value	e.g., CH
2	value	e.g., C
...

δH and δC represent the chemical shifts. Multiplicity refers to the splitting pattern (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant.

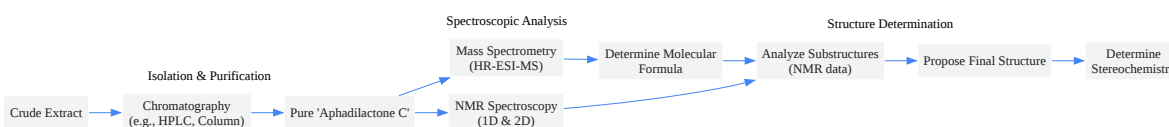
B. Experimental Protocol: 1D and 2D NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified "**Aphadilactone C**" are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , $\text{DMSO}-d_6$) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** The sample is analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **1D NMR Acquisition:** Standard ^1H and ^{13}C NMR spectra are acquired.
- **2D NMR Acquisition:** A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships within the molecule. These typically include:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals to specific atoms in the proposed structure of "**Aphadilactone C**."

III. Logical Workflow for Structure Elucidation

The process of elucidating the structure of a new natural product follows a logical progression. This can be visualized as a workflow diagram.



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